molecular formula C17H14S B14427234 3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene CAS No. 83821-42-5

3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene

Cat. No.: B14427234
CAS No.: 83821-42-5
M. Wt: 250.4 g/mol
InChI Key: XBVITBRXZKYDCG-UHFFFAOYSA-N
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Description

3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene can be achieved through several synthetic routes. One common method involves the reaction of benzothiophene with a suitable phenylpropene derivative under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed coupling reaction, where benzothiophene is reacted with 2-phenylprop-1-en-1-yl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .

Scientific Research Applications

3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene is unique due to the presence of both the benzothiophene and phenylpropene moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

83821-42-5

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

3-(2-phenylprop-1-enyl)-1-benzothiophene

InChI

InChI=1S/C17H14S/c1-13(14-7-3-2-4-8-14)11-15-12-18-17-10-6-5-9-16(15)17/h2-12H,1H3

InChI Key

XBVITBRXZKYDCG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CSC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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